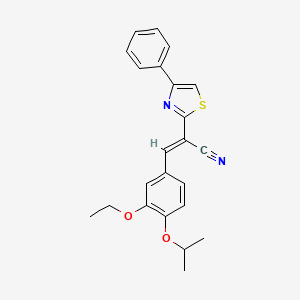

(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Beschreibung

(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a phenyl group at position 4 and an acrylonitrile moiety linked to a substituted phenyl ring. The phenyl ring is modified with ethoxy (C₂H₅O) and isopropoxy (C₃H₇O) groups at positions 3 and 4, respectively. This compound is structurally designed to leverage the electron-withdrawing properties of the cyano group and the π-conjugated thiazole system, which are common in bioactive molecules targeting tubulin polymerization or kinase inhibition. Its structural uniqueness lies in the combination of alkoxy substituents, which may enhance lipophilicity and metabolic stability compared to simpler methoxy or halogenated analogs .

Eigenschaften

IUPAC Name |

(E)-3-(3-ethoxy-4-propan-2-yloxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c1-4-26-22-13-17(10-11-21(22)27-16(2)3)12-19(14-24)23-25-20(15-28-23)18-8-6-5-7-9-18/h5-13,15-16H,4H2,1-3H3/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXDVFSSGTXXQM-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is C20H22N2O2S. It features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties. The compound's structure allows for interactions with various biological targets, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile. A systematic study on thiazole analogs revealed that modifications in the molecular structure significantly influenced their cytotoxic effects against various cancer cell lines. Notably, compounds with electron-withdrawing groups demonstrated enhanced potency against cancer cells while exhibiting low toxicity towards normal cells .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that certain thiazole compounds exhibit significant antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial survival .

Antimalarial Activity

In a different context, thiazole derivatives have shown promise in antimalarial research. A study focusing on electron-withdrawing thiazole derivatives demonstrated their effectiveness against Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) analysis indicated that specific modifications could lead to compounds with high antimalarial potency .

Case Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of various thiazole derivatives, one compound similar to (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting high potency comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

A series of thiazole derivatives were screened for antimicrobial activity against Staphylococcus aureus and Candida albicans. Compounds with a similar backbone to (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating promising antibacterial and antifungal properties .

Research Findings Summary Table

Wissenschaftliche Forschungsanwendungen

The compound (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a member of the cyanoarylalkenes class, which has garnered attention in various scientific research fields. This article explores its applications, focusing on its potential in medicinal chemistry, material science, and agricultural chemistry.

Molecular Formula

- C : 20

- H : 22

- N : 2

- O : 2

- S : 1

Key Features

The compound features a thiazole ring, which is often associated with biological activity, and an acrylonitrile functional group known for its reactivity in organic synthesis. However, specific physical and chemical properties such as melting point, boiling point, and solubility remain largely undocumented in available literature.

Medicinal Chemistry

The thiazole moiety is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Compounds containing thiazole rings have been extensively studied for their pharmacological potential.

Case Studies

- Anticancer Activity : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Thiazole derivatives have shown promise against bacterial strains, suggesting that (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile could be explored for developing new antibacterial agents.

Material Science

Due to its unique structure, this compound may serve as a precursor for synthesizing novel materials with specific electronic or optical properties.

Potential Uses

- Organic Light Emitting Diodes (OLEDs) : The incorporation of acrylonitrile groups can enhance the electronic properties of polymers used in OLEDs.

- Polymer Synthesis : The compound may be utilized in creating copolymers that exhibit enhanced thermal stability or mechanical strength.

Agricultural Chemistry

The compound's structural characteristics suggest potential applications in agrochemicals, particularly as herbicides or fungicides.

Research Insights

Studies on similar compounds indicate that modifications of the thiazole ring can lead to increased herbicidal activity. This suggests that (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile could be investigated for its effectiveness in pest control.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Thiazole-Acrylonitrile Scaffolds

Several compounds share the 4-phenylthiazol-2-yl acrylonitrile core but differ in substituents on the phenyl ring (Table 1):

Key Observations :

- Electron-withdrawing groups (e.g., Cl in ) may improve oxidative stability but reduce solubility.

- The nitroaniline substituent in introduces hydrogen-bonding capacity, correlating with antibacterial activity.

Heterocyclic Acrylonitrile Derivatives with Anticancer Activity

Compounds with alternative heterocycles (e.g., benzothiophene, phenothiazine) exhibit structural and functional parallels (Table 2):

Key Observations :

- Benzothiophene derivatives (e.g., 31, 33) show potent anticancer activity (GI₅₀ <10–100 nM), attributed to their planar structures enhancing tubulin binding .

- Methoxy vs. alkoxy groups : Trimethoxy substituents (as in 33) improve activity compared to dimethoxy, but the target compound’s larger alkoxy groups may balance potency and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile?

- Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation via α-haloketone-thiourea condensation, followed by Knoevenagel condensation to introduce the acrylonitrile moiety. Key steps:

- Thiazole Formation : Use α-bromoacetophenone derivatives with thiourea in ethanol under reflux (70–80°C) .

- Etherification : Introduce ethoxy and isopropoxy groups via nucleophilic substitution with alkyl halides in DMF, using K₂CO₃ as a base (60°C, 12 h) .

- Knoevenagel Condensation : React the aldehyde intermediate with malononitrile in ethanol with piperidine catalysis (room temperature, 6–8 h) .

- Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile:water gradient) .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy δ ~1.3 ppm; thiazole C=N ~160 ppm) .

- X-ray Crystallography : Resolve stereochemistry (E-configuration) and bond angles; compare with similar acrylonitrile-thiazole derivatives .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ expected at m/z ~435) .

- HPLC-PDA : Ensure >95% purity with UV detection at 254 nm .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Prioritize target-specific in vitro assays:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory Potential : Measure NO production inhibition in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can stereochemical control (E/Z isomerism) be achieved during synthesis?

- Methodological Answer : The E-configuration is stabilized by steric hindrance between the thiazole and aryl groups. To minimize Z-isomer formation:

- Use bulky bases (e.g., DBU) during Knoevenagel condensation to favor thermodynamic control .

- Optimize solvent polarity (e.g., ethanol vs. DMF) to influence conjugation stability .

- Validate via NOESY NMR (absence of cross-peaks between thiazole and acrylonitrile protons confirms E-isomer) .

Q. How should researchers address contradictory bioactivity data across different cell lines?

- Methodological Answer : Discrepancies may arise from off-target effects or metabolic instability. Strategies include:

- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to assess stability .

- Proteomic Profiling : Use SILAC-based mass spectrometry to identify unintended protein targets .

- SAR Studies : Modify substituents (e.g., replace isopropoxy with methoxy) to isolate activity drivers .

Q. What solvent systems optimize reaction yields while minimizing side products?

- Methodological Answer : Solvent choice impacts both reactivity and solubility:

- Polar Aprotic Solvents : DMF or DMSO for SN2 reactions (etherification) due to high dielectric constants .

- Protic Solvents : Ethanol for Knoevenagel condensation to stabilize enolate intermediates .

- Green Chemistry Alternatives : Test cyclopentyl methyl ether (CPME) for improved eco-toxicity profiles .

Q. How can mechanistic studies elucidate its interaction with biological targets?

- Methodological Answer : Combine computational and experimental approaches:

- Molecular Dynamics (MD) : Simulate binding to kinase ATP-binding pockets (e.g., VEGFR2) using AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., with NOX4) .

Q. What strategies enhance structure-activity relationship (SAR) analysis for this compound?

- Methodological Answer : Systematically vary substituents and evaluate effects:

- Aryl Modifications : Replace 4-phenylthiazole with 4-nitrophenyl to enhance electron-withdrawing effects .

- Alkoxy Tuning : Compare ethoxy vs. methoxy groups at the 3-position for steric/electronic contributions .

- Bioisosteres : Substitute acrylonitrile with carboxylic acid to assess hydrogen-bonding impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.